![molecular formula C14H16ClNO6 B174981 6-Chloro-3-indolyl alpha-D-galactopyranoside CAS No. 198402-61-8](/img/structure/B174981.png)
6-Chloro-3-indolyl alpha-D-galactopyranoside
Overview
Description
6-Chloro-3-indolyl alpha-D-galactopyranoside, also known as Salmon α-Gal, is used as a pharmaceutical intermediate to reduce toxicity and as an enzyme substrate in diagnostic reagents . It is used in conjunction with IPTG for the detection of β-galactosidase activity in bacterial colonies in a colorimetric assay to distinguish recombinants (white) from non-recombinants (SALMON) .
Molecular Structure Analysis
The molecular formula of 6-Chloro-3-indolyl alpha-D-galactopyranoside is C14H16ClNO6 . It has a molecular weight of 329.73 . The SMILES string representation isOC[C@H]1OC@Hccc23)C@HC@@H[C@H]1O
. Chemical Reactions Analysis
6-Chloro-3-indolyl alpha-D-galactopyranoside is used as a chromogenic substrate for β-D-galactosidase . When used in conjunction with IPTG, it can detect LacZ gene-encoded β-galactosidase activity for colony screening in colorimetric assays .Physical And Chemical Properties Analysis
6-Chloro-3-indolyl alpha-D-galactopyranoside is a powder that should be stored at 2-8°C . It is sensitive to moisture .Scientific Research Applications
Pharmaceutical Intermediate
6-Chloro-3-indolyl alpha-D-galactopyranoside is used as a pharmaceutical intermediate. This application involves utilizing the compound to reduce toxicity in pharmaceutical products, enhancing their safety profile for therapeutic use .
Enzyme Substrate in Diagnostic Reagents
This compound serves as an enzyme substrate in diagnostic reagents. It is particularly used for detecting β-galactosidase activity in bacterial colonies through colorimetric assays .
Detection of β-Galactosidase Activity
In conjunction with IPTG, 6-Chloro-3-indolyl alpha-D-galactopyranoside is employed in a colorimetric assay to distinguish between recombinant (white) and non-recombinant (salmon-colored) bacterial colonies .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-3-indolyl alpha-D-galactopyranoside , also known as Salmon α-Gal , is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .
Mode of Action
6-Chloro-3-indolyl alpha-D-galactopyranoside acts as a chromogenic substrate for β-galactosidase . When the enzyme comes into contact with this compound, it catalyzes the hydrolysis of the glycosidic bond, resulting in the release of a colored compound .
Biochemical Pathways
The action of 6-Chloro-3-indolyl alpha-D-galactopyranoside is primarily involved in the lac gene expression pathway . The hydrolysis of this compound by β-galactosidase is a key step in the lac operon regulatory system, which controls the metabolism of lactose in bacteria .
Result of Action
The enzymatic action of β-galactosidase on 6-Chloro-3-indolyl alpha-D-galactopyranoside results in the formation of a salmon or rose-colored precipitate . This color change provides a visual indication of the presence and activity of the enzyme .
Action Environment
The action of 6-Chloro-3-indolyl alpha-D-galactopyranoside is influenced by environmental factors such as temperature and pH, which can affect the activity of β-galactosidase . Furthermore, the compound is known to be moisture sensitive , suggesting that its stability and efficacy may be affected by humidity levels.
Safety and Hazards
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBAXBVBGNSPW-HTOAHKCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259204 | |
Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-indolyl alpha-D-galactopyranoside | |
CAS RN |
198402-61-8 | |
Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198402-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1H-indol-3-yl α-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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